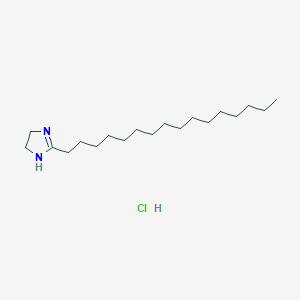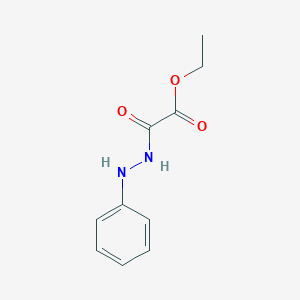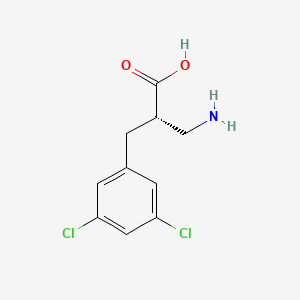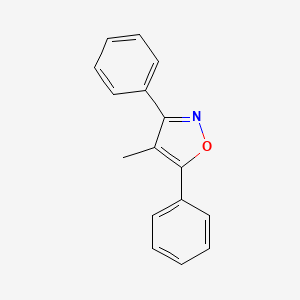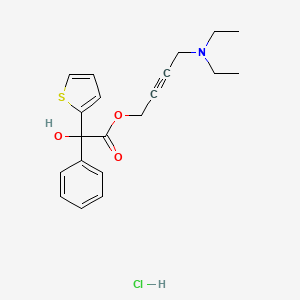
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is a compound that combines a benzotriazole moiety with a pyridine ring through an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride typically involves the reaction of 2-(2-pyridin-2-ylethyl)benzotriazole with hydrochloric acid. The benzotriazole moiety can be synthesized through various methods, including the reaction of o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid, followed by the reaction with 2-bromoethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used as a corrosion inhibitor for metals, particularly copper and its alloys.
作用機序
The mechanism of action of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride involves its interaction with molecular targets through its benzotriazole and pyridine moieties. The benzotriazole ring can act as a leaving group, facilitating various chemical transformations. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry .
類似化合物との比較
Similar Compounds
2-(2-Pyridin-2-ylethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzotriazole moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of benzotriazole.
Uniqueness
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is unique due to its combination of benzotriazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
16571-65-6 |
|---|---|
分子式 |
C13H13ClN4 |
分子量 |
260.72 g/mol |
IUPAC名 |
2-(2-pyridin-2-ylethyl)benzotriazole;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-7-13-12(6-1)15-17(16-13)10-8-11-5-3-4-9-14-11;/h1-7,9H,8,10H2;1H |
InChIキー |
PBRMCJHNXRYBDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCN2N=C3C=CC=CC3=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



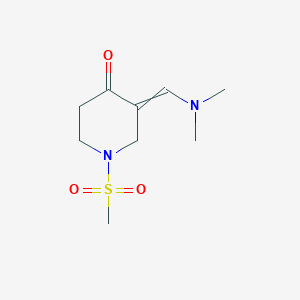
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
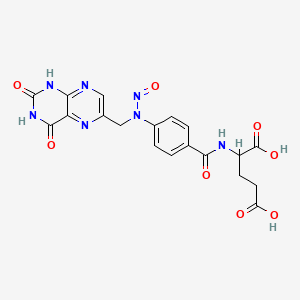
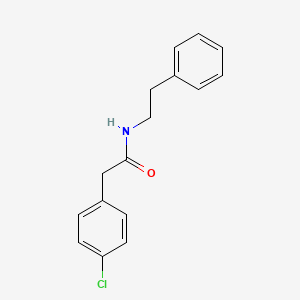
![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
